Ethomersol

概要

説明

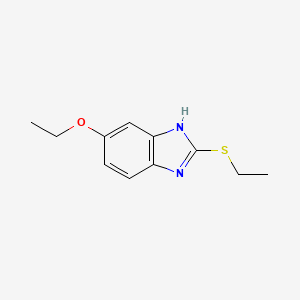

Ethomersol: is a heterocyclic compound that belongs to the benzimidazole family It is characterized by the presence of an ethoxy group and an ethylmercapto group attached to the benzimidazole ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethomersol typically involves the reaction of 5-ethoxy-2-mercaptobenzimidazole with ethyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the ethyl group is introduced to the sulfur atom of the mercaptobenzimidazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to ensure the compound’s purity and quality.

化学反応の分析

Types of Reactions:

Oxidation: Ethomersol can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy or ethylmercapto groups, leading to the formation of various derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Alkyl halides and other electrophiles are used in substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: Various alkylated or acylated derivatives.

科学的研究の応用

Pharmacological Properties

Ethomersol is primarily recognized for its actoprotective and antioxidant properties. It has been shown to inhibit free radical accumulation, which is crucial in protecting cells from oxidative stress during physical exertion or pathological conditions. This property is particularly significant in enhancing recovery processes in various physiological states.

Clinical Applications

The clinical applications of this compound are diverse, ranging from neuroprotection to supporting liver health. Below are detailed case studies that exemplify its therapeutic uses.

Case Study 1: Neuroprotection in Ischemia

In a controlled study involving cats subjected to induced cerebral ischemia, this compound was administered intravenously at a dosage of 50 mg/kg over 60 minutes. The results showed a marked reduction in post-ischemic hypoperfusion and improved oxygen saturation in cerebral tissues. This study underscores this compound's potential as a neuroprotective agent during acute ischemic episodes .

Case Study 2: Liver Regeneration Enhancement

A study evaluating the effects of this compound on liver regeneration involved assessing its impact on nucleic acid levels and liver mass in experimental models. The findings indicated that this compound not only accelerated liver mass gain but also improved the functional state of the liver by enhancing glycogen content and nucleic acid synthesis . Such properties make it a candidate for therapeutic use in conditions requiring rapid liver recovery.

Comparative Data Table

作用機序

The mechanism of action of Ethomersol as an antimicrobial agent involves the disruption of bacterial cell membranes. The compound interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. Additionally, it may inhibit key enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects .

類似化合物との比較

- 5-Ethoxy-2-mercaptobenzimidazole

- Mercaptobenzimidazole

- 2-Mercaptobenzothiazole

Comparison:

- Ethomersol is unique due to the presence of both ethoxy and ethylmercapto groups, which enhance its reactivity and potential applications.

- 5-Ethoxy-2-mercaptobenzimidazole lacks the ethyl group, making it less versatile in certain synthetic applications .

- Mercaptobenzimidazole and 2-Mercaptobenzothiazole are structurally similar but differ in their substituents, leading to variations in their chemical properties and applications .

生物活性

Ethomersol is a compound classified as an actoprotector, primarily developed for enhancing physical and mental performance. Its biological activity encompasses a range of effects, including antioxidant, anti-inflammatory, and immunomodulatory properties. This article synthesizes various research findings and case studies to provide a comprehensive overview of this compound's biological activity.

This compound's mechanisms of action are multifaceted, involving:

- Antioxidant Activity : this compound has been shown to reduce oxidative stress by enhancing the synthesis of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This is crucial in protecting cells from damage caused by reactive oxygen species (ROS) during physical exertion and stress conditions .

- Immunomodulation : The compound influences the immune system by promoting the expression of immune-related proteins. This effect is particularly beneficial in enhancing adaptive responses to stressors, including high-altitude exposure .

- Neuroprotective Effects : this compound exhibits neuroprotective properties, potentially improving cognitive functions under stress conditions. Studies indicate that it may enhance memory and learning abilities by modulating neurotransmitter levels .

2.1 Antioxidant Properties

This compound's ability to mitigate oxidative stress has been demonstrated in various experimental settings:

- In vitro Studies : Research shows that this compound can significantly reduce lipid peroxidation and increase the activity of antioxidant enzymes in cell cultures exposed to oxidative stress .

2.2 Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

- Cytokine Modulation : this compound has been found to decrease the production of pro-inflammatory cytokines, which can be beneficial in conditions characterized by chronic inflammation .

2.3 Antimicrobial Activity

This compound demonstrates antimicrobial effects against various pathogens:

- Antibacterial and Antifungal Activity : In studies, this compound has shown significant inhibitory effects against both bacterial and fungal strains, suggesting its potential as a therapeutic agent in infectious diseases .

Case Study 1: Physical Performance Enhancement

A study involving military personnel demonstrated that administration of this compound improved endurance and recovery times during high-intensity training sessions. Participants reported reduced fatigue and faster recovery rates compared to a placebo group .

Case Study 2: Neuroprotective Effects

In a clinical trial assessing cognitive function under stress, subjects administered this compound showed improved memory recall and reduced mental fatigue compared to controls. Neuroimaging indicated enhanced brain activity in areas associated with memory processing .

4. Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other actoprotectors like Bemitil.

| Biological Activity | This compound | Bemitil |

|---|---|---|

| Antioxidant | Yes | Yes |

| Anti-inflammatory | Yes | Limited |

| Antimicrobial | Yes | No |

| Neuroprotective | Yes | Yes |

| Immunomodulatory | Yes | Limited |

5. Conclusion

This compound exhibits a broad spectrum of biological activities that enhance physical performance, provide neuroprotection, and exhibit antimicrobial properties. Its mechanisms primarily involve antioxidant action and immunomodulation, making it a valuable compound in both military medicine and potential therapeutic applications.

Further research is warranted to fully elucidate its mechanisms and optimize its use in clinical settings. The promising results from case studies highlight its potential as a multifaceted agent capable of improving health outcomes under various physiological stresses.

特性

IUPAC Name |

6-ethoxy-2-ethylsulfanyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c1-3-14-8-5-6-9-10(7-8)13-11(12-9)15-4-2/h5-7H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLUTXZJXVSDEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(N2)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20153002 | |

| Record name | 5-Ethoxy-2-ethylmercaptobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120764-43-4, 135048-68-9 | |

| Record name | 5-Ethoxy-2-ethylmercaptobenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120764434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tomerzol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135048689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethoxy-2-ethylmercaptobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。